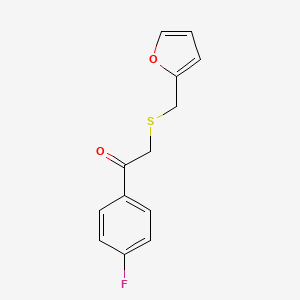
N-(2-amino-4-methylphenyl)-2-methoxyacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-amino-4-methylphenyl)-2-methoxyacetamide is an organic compound with a molecular formula of C10H14N2O2. This compound is characterized by the presence of an amino group, a methyl group, and a methoxyacetamide group attached to a benzene ring. It is used in various scientific research applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-amino-4-methylphenyl)-2-methoxyacetamide typically involves the reaction of 2-amino-4-methylphenol with methoxyacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to maximize yield and purity. Continuous flow reactors and automated systems are often used to ensure consistent production.
化学反応の分析
Types of Reactions
N-(2-amino-4-methylphenyl)-2-methoxyacetamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles such as sodium methoxide and potassium tert-butoxide are commonly used.
Major Products Formed
Oxidation: Nitro derivatives of this compound.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
N-(2-amino-4-methylphenyl)-2-methoxyacetamide is used in a wide range of scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In the study of enzyme interactions and protein binding.
Medicine: As a potential therapeutic agent due to its bioactive properties.
Industry: In the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of N-(2-amino-4-methylphenyl)-2-methoxyacetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
- N-(2-amino-4-methylphenyl)-2-methylbenzamide
- 2-amino-4-methylpyridinium-4-hydroxybenzolate
- Thiazole derivatives
Uniqueness
N-(2-amino-4-methylphenyl)-2-methoxyacetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
特性
分子式 |
C10H14N2O2 |
|---|---|
分子量 |
194.23 g/mol |
IUPAC名 |
N-(2-amino-4-methylphenyl)-2-methoxyacetamide |
InChI |
InChI=1S/C10H14N2O2/c1-7-3-4-9(8(11)5-7)12-10(13)6-14-2/h3-5H,6,11H2,1-2H3,(H,12,13) |
InChIキー |
URKUOJISODVABZ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1)NC(=O)COC)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}azetidine-3-carboxamide](/img/structure/B14915098.png)
![4,4'-[(2,5-Dimethoxyphenyl)methylene]dimorpholine](/img/structure/B14915106.png)


![N-(2-methoxyethyl)-4-[(15S)-10-(4-methylphenyl)-12,14-dioxo-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraen-13-yl]benzamide](/img/structure/B14915120.png)



![2-[(Z)-4-Fluoro-phenylimino]-3-methyl-thiazolidin-4-one](/img/structure/B14915145.png)

![(E,6R)-6-[(10S,13R,14R,15S,17R)-15-hydroxy-4,4,10,13,14-pentamethyl-3-oxo-1,2,5,6,12,15,16,17-octahydrocyclopenta[a]phenanthren-17-yl]-2-methylhept-2-enoic acid](/img/structure/B14915168.png)

